Garciniaxanthone H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

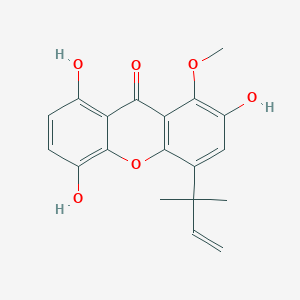

Garciniaxanthone H is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 2, 5 and 8, methoxy group at position 1 and a 2-methylbut-3-en-2-yl group at position 4. Isolated from the woods of Garcinia subelliptica, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It is a member of xanthones, a polyphenol and an aromatic ether.

Aplicaciones Científicas De Investigación

Anticancer Activity

Garciniaxanthone H exhibits significant anticancer properties, primarily through its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Studies

A study evaluated the anti-proliferative effects of this compound on various cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast) cells. The results demonstrated an IC50 value of less than 10 µM for HepG2 cells, indicating potent cytotoxicity . Additionally, it was found to inhibit cell migration by downregulating matrix metalloproteinases (MMP-7 and MMP-9), which are crucial for cancer metastasis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | <10 | Induces apoptosis via mitochondrial pathway |

| A549 | <15 | Inhibits proliferation and migration |

| MCF-7 | <20 | Promotes apoptosis |

Metabolic Disorders

This compound also shows promise in managing metabolic disorders such as obesity and diabetes.

Anti-Diabetic Effects

Studies have indicated that this compound enhances glucose uptake in muscle cells by activating key signaling pathways like PI3K/Akt and AMPK. This action promotes insulin sensitivity and glucose metabolism, making it a potential candidate for diabetes management .

Anti-Obesity Properties

In animal models, this compound has been observed to reduce body weight gain and fat accumulation by modulating lipid metabolism and enhancing energy expenditure. These findings suggest its utility in developing anti-obesity therapies .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

Bacterial Inhibition

Research has demonstrated that this compound exhibits significant antibacterial activity against gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) values reported were as low as 2 µg/mL, indicating strong antibacterial potential .

Antifungal Effects

Additionally, the compound has shown antifungal activity against several fungal strains, further supporting its application in treating infectious diseases .

Análisis De Reacciones Químicas

Regioselective Oxidative Cyclization

The xanthone core of Garciniaxanthone H is biosynthesized via regioselective oxidative coupling of benzophenone intermediates. This involves:

-

Benzophenone precursor : 2,3',4,6-tetrahydroxybenzophenone undergoes one-electron oxidation to form a phenoxy radical, leading to intramolecular cyclization ( ).

-

Cyclization mechanism : Two stages of oxidation and deprotonation yield either 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, depending on regioselectivity ( ).

Key intermediates and enzymes:

| Intermediate | Enzyme Involved | Product Xanthone |

|---|---|---|

| 2,3',4,6-Tetrahydroxybenzophenone | Benzophenone synthase (BPS) | 1,3,7-THX (Hypericaceae) |

| 3-Hydroxybenzoyl-CoA | Cinnamoyl-CoA hydratase | 1,3,5-THX (Gentianaceae) |

Note: this compound’s 1-methoxy and 4-prenyl substituents likely arise from post-cyclization modifications ( ).

Prenylation and Methoxylation

The 2-methylbut-3-en-2-yl group at position 4 is introduced via prenyltransferase-catalyzed alkylation, a common modification in Garcinia xanthones ( ).

-

Prenylation : Geranyl or 3-methylbut-2-enyl groups are transferred to the xanthone scaffold, enhancing lipophilicity and bioactivity ( ).

-

Methoxylation : The methoxy group at position 1 is formed via O-methylation of a hydroxyl group, mediated by S-adenosyl methionine (SAM)-dependent methyltransferases ( ).

Oxidative Modifications

The hydroxyl groups at positions 2, 5, and 8 are susceptible to oxidation:

-

Auto-oxidation : Under aerobic conditions, phenolic hydroxyls may form quinones or dimerize via radical coupling ( ).

-

Enzymatic oxidation : Cytochrome P450 enzymes (e.g., CYP81AA1/2) hydroxylate or epoxidize prenyl side chains, as observed in related xanthones ( ).

Derivatization Reactions

Acetylation :

-

Hydroxyl groups at positions 2, 5, and 8 can be acetylated using acetic anhydride/pyridine, yielding triacetyl derivatives. This reaction preserves the prenyl and methoxy groups ( ).

Demethylation :

Example reaction conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine, rt, 12 h | 2,5,8-Tri-O-acetyl derivative | |

| Demethylation | BBr₃ (1.0 M in DCM), 0°C, 2 h | 1-Hydroxy derivative |

Antioxidant Activity

This compound exhibits radical-scavenging activity due to its polyphenolic structure:

-

DPPH Assay : IC₅₀ values comparable to ascorbic acid, attributed to electron donation from hydroxyl groups ( ).

-

Mechanism : Stabilization of phenoxyl radicals via resonance delocalization ( ).

Biosynthetic Pathway Comparison

This compound biosynthesis diverges from other xanthones:

| Feature | Gentianaceae Xanthones | Hypericaceae/Garcinia Xanthones |

|---|---|---|

| Precursor | 3-Hydroxybenzoic acid | L-Phenylalanine |

| Key Intermediate | 2,4,5',6-Tetrahydroxybenzophenone | 2,3',4,6-Tetrahydroxybenzophenone |

| Cyclization Regioselectivity | 1,3,5-THX | 1,3,7-THX |

Propiedades

Fórmula molecular |

C19H18O6 |

|---|---|

Peso molecular |

342.3 g/mol |

Nombre IUPAC |

2,5,8-trihydroxy-1-methoxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one |

InChI |

InChI=1S/C19H18O6/c1-5-19(2,3)9-8-12(22)17(24-4)14-15(23)13-10(20)6-7-11(21)18(13)25-16(9)14/h5-8,20-22H,1H2,2-4H3 |

Clave InChI |

QRIMPNRPTNBDIP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C=CC(=C3C2=O)O)O)OC)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.